2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Description
Properties
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c13-15(14)11(8-1-2-8)5-6-12(15)9-3-4-10-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYBASMCMNSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(S2(=O)=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide Scaffold
The foundational step in preparing the target compound is the construction of the 1,2,5-thiadiazolidine 1,1-dioxide ring system. This is typically achieved via the reaction of diamines with sulfur-based reagents under controlled conditions.
These methods demonstrate that the choice of solvent and sulfur source (sulfuric diimide vs sulfamide) significantly affects the yield and purity of the thiadiazolidine dioxide core.
Alkylation and Functional Group Transformations
Several alkylation methods have been reported for introducing substituents on the thiadiazolidine dioxide ring:
These methods suggest that strong bases (NaH, K2CO3) and polar aprotic solvents (DMF, DMSO) facilitate substitution reactions on the thiadiazolidine dioxide nucleus.
Summary Table of Key Preparation Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Core ring formation | N-methylethylenediamine + sulfamide | Pyridine | 100-120°C | 16-24 h | 28-68% | Inert atmosphere improves yield |
| Alkylation (pyrrolidinyl/cyclopropyl) | Alkyl halides or Pd-catalyzed coupling | DMF, DMSO, or dioxane | RT to 105°C | 2-9 h | 48-75% | Pd catalysts and phosphine ligands enhance coupling |
| Base-mediated substitution | Sodium hydride or K2CO3 | DMF, DMSO | RT to reflux | 5 min to 2 days | 16-67% | Requires careful control of moisture and atmosphere |
Research Findings and Considerations
The presence of electron-withdrawing sulfone groups (1,1-dioxide) on the thiadiazolidine ring activates the ring toward nucleophilic attack, enabling substitution reactions.
Pyridine and polar aprotic solvents such as DMF and DMSO are preferred for high yields and cleaner reactions.
Prolonged heating and inert atmosphere conditions are critical for maximizing yields and minimizing side reactions.
Palladium-catalyzed cross-coupling methods provide a versatile approach for introducing diverse substituents including cyclopropyl and pyrrolidinyl groups.
Purification typically involves column chromatography using ethyl acetate, hexane, or methanol mixtures, and crystallization to isolate pure products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted thiadiazolidine compounds with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazolidine derivatives exhibit significant antimicrobial properties. The presence of the thiadiazolidine core in this compound contributes to its ability to inhibit bacterial growth. Studies have shown that related compounds possess activity against various strains of bacteria and fungi, suggesting that 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide may also have similar effects .
Anticancer Potential
Preliminary studies suggest that compounds with a thiadiazolidine structure may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells. Research focusing on related compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models, indicating a potential application for this compound in cancer therapy .
Neurological Applications
The pyrrolidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing pyrrolidine have been studied for their effects on neurotransmitter systems and may offer neuroprotective benefits. Investigations into similar structures have indicated potential efficacy in models of neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored various thiadiazolidine derivatives for their antimicrobial properties. The results showed that modifications to the thiadiazolidine core significantly affected activity against specific bacterial strains, paving the way for further exploration of this compound as a lead compound .
Case Study 2: Anticancer Activity
In another study focusing on anticancer agents derived from thiadiazolidines, researchers found that specific substitutions on the thiadiazolidine ring enhanced cytotoxicity against breast cancer cell lines. The study suggests that further investigation into structural modifications could optimize the anticancer efficacy of compounds like this compound .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neurological Activity |
|---|---|---|---|---|
| Thiadiazolidine A | Thiadiazolidine A | High | Moderate | Low |
| Thiadiazolidine B | Thiadiazolidine B | Moderate | High | Moderate |
| This compound | Target Compound | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1,2,5-thiadiazolidine 1,1-dioxide family, which shares a sulfonamide core but varies in substituent groups. Below is a comparative analysis with structurally related derivatives:
Key Comparative Insights
Electronic Properties: The sulfone group in the target compound enhances stability and electron-withdrawing capacity compared to non-oxidized thiadiazoles, which are more prone to nucleophilic attack . Radical anion salts of sulfone derivatives (e.g., tdapO₂) exhibit tunable magnetic coupling (antiferromagnetic to ferromagnetic), unlike non-sulfone analogues .
Biological Activity :
- N,N’-disubstituted derivatives (e.g., compound 1d in ) show marked antimicrobial activity, suggesting that the sulfone core combined with flexible substituents (e.g., esters) enhances bioactivity. The target compound’s pyrrolidine group may offer similar advantages but requires empirical validation .
Coordination Chemistry :
- Thiadiazole 1,1-dioxides like tdapO₂ form stable complexes with transition metals (e.g., Fe, Cu), enabling spin crossover behavior and multidimensional networks. The target compound’s cyclopropyl group could sterically hinder metal coordination, limiting such applications .
Safety and Reactivity: The target compound’s hazard profile (e.g., respiratory irritation) aligns with other sulfone derivatives, which often require rigorous PPE. Non-oxidized thiadiazoles, by contrast, may pose fewer handling risks but lack functional versatility .
Research Findings and Data Gaps
- Magnetic/Electronic Data : While tdapO₂ derivatives show strong magnetic coupling (e.g., J = −320 K to +24 K), analogous data for the target compound are absent, highlighting a critical research gap .
- Biological Studies : Antimicrobial or pharmacological studies for the target compound are unreported, unlike its N,N’-disubstituted analogues .
Biological Activity
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound belongs to the class of thiadiazolidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- SMILES : C1CC(NC1)C2=N(S(=O)(=O)N=C2)C(=O)N
Anticonvulsant Activity
Research indicates that thiadiazolidine derivatives exhibit significant anticonvulsant properties. In a study involving various analogs of thiadiazolidines, it was found that compounds with a pyrrolidine moiety demonstrated enhanced efficacy in picrotoxin-induced seizure models. The SAR analysis highlighted the importance of substituents on the pyrrolidine ring in modulating activity levels .
Antimicrobial Properties
Thiadiazolidine derivatives have also been evaluated for their antimicrobial activities. Compounds similar to this compound showed promising results against various bacterial strains. The presence of the thiadiazole ring system is believed to contribute to this activity by enhancing membrane permeability and stability .
Anticancer Potential
The anticancer properties of thiadiazolidine derivatives have been documented in several studies. For instance, compounds with similar structural motifs were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with IC values suggesting potent activity .
Case Study 1: Anticonvulsant Activity Evaluation
In a systematic evaluation of anticonvulsant activity involving this compound, researchers utilized a picrotoxin-induced seizure model. The compound exhibited a significant protective effect against seizures compared to control groups. The study concluded that the presence of the cyclopropyl group enhances the compound's interaction with GABA receptors .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiadiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents .
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are effective for introducing aryl groups into the N5 position of 1,2,5-thiadiazolidine 1,1-dioxide derivatives?
Copper-catalyzed N-arylation using Ullmann or Goldberg-type reactions is a robust method. For example, iodobenzene reacts with thiadiazolidines in dioxane using cesium carbonate as a base, yielding N5-arylated derivatives (48% yield for diphenyl derivatives). Reaction progress is confirmed by FT-IR (disappearance of N-H stretching at ~3,300 cm⁻¹) and ¹H NMR (aromatic proton signals near 7 ppm). ESI-MS further validates [M+Na]⁺ ion peaks .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to confirm the structure of novel 1,2,5-thiadiazolidine 1,1-dioxide derivatives?
- ¹H/¹³C NMR : Sharp signals in aromatic regions (e.g., δ 7.89 ppm for aryl protons) and characteristic shifts for cyclopropyl/pyrrolidinyl groups.
- FT-IR : Monitor N-H stretching (3,300 cm⁻¹) disappearance to confirm arylation or alkylation.
- UV-Vis : Compare experimental λmax with DFT-predicted electronic transitions for validation .
Q. What biological screening protocols are recommended for evaluating the antimicrobial potential of 1,2,5-thiadiazolidine 1,1-dioxide derivatives?
Use Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. For example, imine derivatives like 3-Imino-4-(4'-methylphenyl)-1,2,5-thiadiazolidine 1,1-dioxide showed efficacy against S. aureus ATCC®6538T, with MIC/MBC values determined via broth microdilution .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for validating the molecular geometry and electronic properties of 1,2,5-thiadiazolidine 1,1-dioxide derivatives?
Density Functional Theory (DFT) with the 6-311++G(d,p) basis set reliably predicts:
- Molecular geometries : Bond lengths/angles matching X-ray or NMR data.
- Frontier Molecular Orbitals (HOMO-LUMO) : Correlate gaps with chemical reactivity (e.g., HOMO-LUMO gaps <4 eV suggest high reactivity).
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions for SAR studies .
Q. How do structural modifications (e.g., cyclopropyl or pyrrolidinyl substituents) influence the binding affinity to targets like γ-secretase or viral proteases?
- Cyclopropyl groups : Enhance steric shielding, improving metabolic stability.
- Pyrrolidinyl moieties : Act as hydrogen-bond donors/acceptors for protease inhibition (e.g., γ-secretase inhibitors like MRK-003 with IC₅₀ <1 nM).
- Substituent positioning : 3-Pyrrolidinyl groups in 2-Cyclopropyl derivatives optimize steric and electronic interactions with EV71 capsid proteins, reducing EC₅₀ to 0.03 nM .
Q. What strategies address low yields or dimerization side products in thiadiazolidine N-alkylation reactions?
- Controlled stoichiometry : Use 1.2–1.5 equivalents of alkylating agents to minimize over-alkylation.
- Purification : Flash chromatography (silica gel/ethyl acetate-hexanes) isolates monomeric products (e.g., 44% yield for 2-(2-bromoethyl)-5-(3-phenoxybenzyl) derivatives).
- Reaction monitoring : TLC or in-situ NMR detects dimerization early .
Q. How do electronic parameters (HOMO-LUMO gaps, MEP) correlate with the biological activity of thiadiazolidine derivatives?
- HOMO-LUMO gaps : Narrow gaps (<3.5 eV) correlate with enhanced charge transfer in antimicrobial or antiviral derivatives.
- MEP maps : Regions of high electron density (e.g., sulfonyl groups) interact with enzymatic active sites, as seen in serine protease inhibition .
Data Contradictions and Resolution
- Antimicrobial vs. Antiviral SAR : While imine derivatives (e.g., 3-Imino-4-anthracenyl) show broad antimicrobial activity , pyrrolidinyl-cyclopropyl analogs exhibit specificity for viral targets like EV71 . Resolve by tailoring substituents to target-specific physicochemical requirements.
- Yield Discrepancies in Arylation : Copper-catalyzed N-arylation yields vary (13–48%) depending on base (Cs₂CO₃ > K₂CO₃) and solvent polarity (dioxane > DMF). Optimize using Design of Experiments (DoE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
